molecular formula C15H10N4O2 B11453986 5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11453986
M. Wt: 278.26 g/mol
InChI Key: IZECIRGLRZIXBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxynaphthalene moiety attached to an oxadiazolopyrazine core, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine typically involves the reaction of 6-methoxynaphthalene-2-carboxylic acid with appropriate reagents to form the oxadiazolopyrazine ring. One common method involves the use of oxalyl chloride and N,N-dimethylformamide to convert the carboxylic acid into an acyl chloride, which then reacts with diaminofurazan to form the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine is unique due to its methoxynaphthalene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly valuable in the synthesis of novel compounds and in applications where specific interactions with biological targets are required.

Properties

Molecular Formula

C15H10N4O2

Molecular Weight

278.26 g/mol

IUPAC Name

5-(6-methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C15H10N4O2/c1-20-12-5-4-9-6-11(3-2-10(9)7-12)13-8-16-14-15(17-13)19-21-18-14/h2-8H,1H3

InChI Key

IZECIRGLRZIXBY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=NC4=NON=C4N=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.